molecular formula C17H19NO4 B1672525 Fenoxycarb CAS No. 72490-01-8

Fenoxycarb

Cat. No. B1672525
CAS RN: 72490-01-8
M. Wt: 301.34 g/mol
InChI Key: HJUFTIJOISQSKQ-UHFFFAOYSA-N
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Description

Fenoxycarb is a carbamate insect growth regulator . It has a low toxicity for bees, birds, and humans, but is toxic to fish . The oral LD50 for rats is greater than 16,800 milligrams per kilogram . Fenoxycarb is non-neurotoxic and does not have the same mode of action as other carbamate insecticides .


Synthesis Analysis

Fenoxycarb is a polycyclic, non-neurotoxic carbamate juvenile hormone agonist (JHA) first developed, tested, and marketed by Hoffman-La Roche in the 1980s . The insecticide fenoxycarb exhibits pervasive juvenile hormone-like effects as exemplified by their effective suppression of embryogenesis and adult formation in target organisms .


Molecular Structure Analysis

The crystal structure of fenoxycarb belongs to the triclinic crystal system with the centrosymmetric P1 (Ci) space group . The unit cell is occupied by four fenoxycarb molecules and is elongated in the c-direction .


Chemical Reactions Analysis

Fenoxycarb is an insecticide that disrupts the development of the pest . It exhibits strong juvenile hormone activity, inhibits metamorphosis to the adult stage, and induces interference with the molting of early instar .


Physical And Chemical Properties Analysis

Fenoxycarb is a colorless solid substance with a melting point of 54.6°C . Its vapor pressure (8.67 x 10-7 Pa at 25 °C) and volatility (Henry’s law constant: 3.3 · 10-5 Pa· m3 /mol at 25 °C) are very low . Fenoxycarb does not dissociate in water .

Scientific Research Applications

Metamorphosis and Cocoon Spinning in Insects

Fenoxycarb exhibits a juvenile hormone mimicking effect, impacting metamorphosis in various insect species. A study by Bortolotti et al. (2005) demonstrated its dose-dependent inhibition of metamorphosis and cocoon spinning in Chrysoperla carnea, a species of lacewing. Particularly sensitive during the latter stages of larval development, fenoxycarb prolongs the larval stage when administered within specific time windows (Bortolotti, Sbrenna, & Sbrenna, 2005).

Chronic Toxicity in Aquatic Environments

Jungmann et al. (2009) explored fenoxycarb's chronic toxicity on sediment-dwelling larvae of the midge Chironomus riparius. The study highlighted that fenoxycarb, primarily an insect growth regulator, does not significantly impact development rate or sex ratio but does decrease the emergence ratio in a concentration-dependent manner. This research emphasizes the potential ecological risks fenoxycarb poses to sediment-dwelling organisms (Jungmann et al., 2009).

Soil Safety Considerations

Lee et al. (2020) conducted a study on the soil safety of fenoxycarb, particularly its effects on the soil-dwelling Collembola species Yuukianura szeptyckii. While fenoxycarb has been considered environmentally safe due to its rapid degradation and low mammalian toxicity, this study identified significant toxic effects on adult survival and juvenile production of Y. szeptyckii, challenging the perceived safety of fenoxycarb in soil environments (Lee et al., 2020).

Impact on Reproductive Diapause in Insects

Cho et al. (2007) investigated fenoxycarb's role in terminating the reproductive diapause in Scotinophara lurida, a species of rice bug. The study found that fenoxycarb-treated adults developed their ovaries sooner than untreated ones, suggesting that fenoxycarb can influence the reproductive cycles of certain insect species (Cho, Lee, Kim, & Boo, 2007).

Effects on Aquatic Ecosystems

Licht et al. (2004) studied the effects of fenoxycarb in artificial indoor streams, focusing on two mayfly species. They discovered that fenoxycarb, even in low concentrations, affected the larvae of these species, with significant impacts on emergence and morphological abnormalities. This indicates the potential ecological impact of fenoxycarb on aquatic ecosystems (Licht, Jungmann, Ludwichowski, & Nagel, 2004).

Safety And Hazards

Inhalation of fenoxycarb may be harmful. Contact may cause burns to skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases . Some liquids produce vapors that may cause dizziness or asphyxiation .

Future Directions

A preliminary study investigated the cytotoxicity of the insect growth regulator fenoxycarb in ovarian, primary cell culture . Incubated cells showed noticeable morphological changes, including cell shrinkage and apoptotic body formation; inhibition of cellular proliferation; and apoptosis-inducing effects in ovarian, primary cell culture of S. mauritia . Evidently, from these results, it is clear that juvenile hormone mimics can react in a meaningful way to control the rice pest S. mauritia by inducing cellular apoptosis in ovarian cells, which may cause adult females to become sterile .

properties

IUPAC Name

ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate
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InChI

InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)
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InChI Key

HJUFTIJOISQSKQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2
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Molecular Formula

C17H19NO4
Record name FENOXYCARB
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DSSTOX Substance ID

DTXSID7032393
Record name Fenoxycarb
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Molecular Weight

301.34 g/mol
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Physical Description

Fenoxycarb is a white crystalline solid. Selective insecticide., Colorless to white solid; [HSDB]
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Flash Point

224 °C (435 °F)
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Solubility

In water, 6.00 mg/L at 20 °C, Soluble in organic solvents; slightly soluble in hexane, In water, 5.76 ppm at 23 °C, In ethanol 510, acetone 770, toluene 630, n-hexane 5.3, n-octanol 130 (all in g/L, 25 °C)
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Density

1.23 at 20 °C
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Vapor Pressure

0.00000001 [mmHg], 6.5X10-9 mm Hg at 25 °C (8.67X10-4 mPa)
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Mechanism of Action

Fenoxycarb is an insecticide (or growth regulator) that disrupts the development of the pest. Fenoxycarb has an insect-specific mode of action exhibiting strong juvenile hormone activity. It inhibits metamorphosis to the adult stage, induces interference with the molting of early instar larvae, and produces certain ovicide and delayed larvicide adulticide effects in various insect species. ...
Record name Fenoxycarb
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Product Name

Fenoxycarb

Color/Form

Crystals from petroleum ether, Colorless to white crystals

CAS RN

72490-01-8, 79127-80-3
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Record name Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate
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Melting Point

53-54 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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